![molecular formula C9H15N3S B2936293 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine CAS No. 90769-34-9](/img/structure/B2936293.png)
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine, also known as CPT-11, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mechanism Of Action
The mechanism of action of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine involves the conversion of the prodrug to its active form, SN-38, which then inhibits topoisomerase I. This results in the formation of DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
One advantage of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of topoisomerase I in cancer cells. However, one limitation of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is that it can be toxic to normal cells as well as cancer cells, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of new prodrugs that can be selectively activated in cancer cells, reducing toxicity to normal cells. Another area of interest is the development of combination therapies that can enhance the efficacy of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in cancer treatment. Finally, there is ongoing research on the use of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in combination with immunotherapy, which may enhance the immune response to cancer cells.
Synthesis Methods
The synthesis of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine involves a multi-step process that begins with the reaction of 2-cyclopentylethylamine with thionyl chloride to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with potassium thiocyanate to form the thiocyanate salt. The final step involves the reaction of the thiocyanate salt with hydrazine hydrate to form the desired product, 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine.
Scientific Research Applications
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential use in cancer treatment. It is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase. SN-38 is a potent inhibitor of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, SN-38 can induce DNA damage and cell death in cancer cells.
properties
IUPAC Name |
5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDQSGIOLGMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.